molecular formula C21H18ClN5O5 B11494376 Methyl 7-(4-chlorophenyl)-6-[(3,4-dimethoxyphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 7-(4-chlorophenyl)-6-[(3,4-dimethoxyphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B11494376
M. Wt: 455.8 g/mol
InChI Key: RKHRFVFXUJJOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 7-(4-CHLOROPHENYL)-6-(3,4-DIMETHOXYBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the class of tetrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl and dimethoxybenzoyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of METHYL 7-(4-CHLOROPHENYL)-6-(3,4-DIMETHOXYBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can be achieved through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions typically include the use of solvents such as ethanol or acetonitrile, and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the reaction.

Chemical Reactions Analysis

METHYL 7-(4-CHLOROPHENYL)-6-(3,4-DIMETHOXYBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 7-(4-CHLOROPHENYL)-6-(3,4-DIMETHOXYBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 7-(4-CHLOROPHENYL)-6-(3,4-DIMETHOXYBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

METHYL 7-(4-CHLOROPHENYL)-6-(3,4-DIMETHOXYBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of METHYL 7-(4-CHLOROPHENYL)-6-(3,4-DIMETHOXYBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer unique reactivity and potential for diverse applications.

Properties

Molecular Formula

C21H18ClN5O5

Molecular Weight

455.8 g/mol

IUPAC Name

methyl 7-(4-chlorophenyl)-6-(3,4-dimethoxybenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C21H18ClN5O5/c1-30-14-9-6-12(10-15(14)31-2)19(28)16-17(20(29)32-3)23-21-24-25-26-27(21)18(16)11-4-7-13(22)8-5-11/h4-10,18H,1-3H3,(H,23,24,26)

InChI Key

RKHRFVFXUJJOQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(NC3=NN=NN3C2C4=CC=C(C=C4)Cl)C(=O)OC)OC

Origin of Product

United States

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